N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide
Description
This compound features a dihydropyrimidinone core fused with a thiophene-thiazol moiety and an N-(3-chlorophenyl)acetamide side chain. The dihydropyrimidinone scaffold is pharmacologically significant due to its role in kinase inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-oxo-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S2/c20-12-3-1-4-13(7-12)22-17(25)9-24-11-21-8-14(19(24)26)18-23-15(10-28-18)16-5-2-6-27-16/h1-8,10-11H,9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMJQLBSXOAQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN2C=NC=C(C2=O)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiazolyl and pyrimidinyl derivatives, followed by their coupling under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds related to N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide. For instance, derivatives of thiazolidinones have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Research indicates that related thiazole compounds exhibit anti-inflammatory properties. These compounds can inhibit key inflammatory mediators and cytokines, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal properties. The presence of thiophene and thiazole rings enhances their interaction with microbial targets .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Findings from Comparative Analysis
Core Structure Influence: Dihydropyrimidinone (target) and pyrimidinone (4a ) cores are associated with kinase inhibition, while thiadiazole (III A1-A12 ) and oxadiazole (Compound 1 ) derivatives exhibit analgesic or antiproliferative effects.
Substituent Effects: Chlorophenyl groups (target, 6m , 4a ) improve lipophilicity and membrane permeability.
Synthetic Routes :
- The target compound likely employs 1,3-dipolar cycloaddition (as in 6m ) or alkylation (as in 4a and Compound 1 ) for assembly.
- Carbodiimide coupling () is less feasible here due to the absence of free carboxylic acid groups.
Biological Implications :
- Analgesic activity in thiadiazole derivatives (III A1-A12 ) and antiproliferative effects in oxadiazole-pyrimidine hybrids (Compound 1 ) suggest the target may share similar mechanisms.
- The absence of a sulfhydryl or morpholine group (cf. ) may reduce metabolic instability compared to other analogs.
Biological Activity
N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 373.9 g/mol. Its structure features a chlorophenyl group, a thiophene moiety, and a thiazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against both Gram-positive and Gram-negative bacteria. In a study comparing various synthesized compounds, those with a thiophene ring demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| N-(3-chlorophenyl)... | 15.6 | S. aureus |
| Thiophene derivative A | 31.25 | E. coli |
| Thiophene derivative B | 7.8 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, the presence of the thiazole ring has been correlated with increased cytotoxicity in cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(3-chlorophenyl)... | 10.5 | A549 |
| Thiazole derivative X | 8.0 | NIH/3T3 |
| Thiazole derivative Y | 15.0 | HeLa |
Anti-inflammatory Activity
Thiophene derivatives have also been recognized for their anti-inflammatory properties. The compound's ability to reduce inflammation was assessed using standard models that measure cytokine production and other inflammatory markers. Compounds structurally similar to this compound have shown significant inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Case Studies
Several case studies highlight the efficacy of compounds with similar structures:
- Study on Antimicrobial Efficacy : A study published in Europe PMC demonstrated that thiophene derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 7.8 µg/mL .
- Anticancer Research : In a recent investigation involving thiazole-containing compounds, significant cytotoxic effects were observed in various cancer cell lines, suggesting that the structural components of these compounds play a crucial role in their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
